Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I)
Overview
Description
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is a coordination compound with the molecular formula C11H21CoNaO9P3. It is known for its distinctive yellow to orange crystalline appearance. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) typically involves the reaction of cyclopentadienyl sodium with tris(dimethylphosphito)cobalt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cobalt(II) or cobalt(III) complexes.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a reagent in the preparation and characterization of heterodimetallic bisporphyrins of ytterbium and transition metals.
Biology: The compound’s unique properties make it useful in studying metalloproteins and enzyme mimetics.
Mechanism of Action
The mechanism of action of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) involves its interaction with molecular targets through coordination chemistry. The cobalt center can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the nature of the ligands interacting with the cobalt center .
Comparison with Similar Compounds
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) can be compared with other similar compounds such as:
- Sodium(cyclopentadienyl)tris(dimethylphosphito)nickelate(I)
- Sodium(cyclopentadienyl)tris(dimethylphosphito)ironate(I) These compounds share similar structural features but differ in the central metal atom, which influences their chemical properties and reactivity. Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is unique due to the specific properties imparted by the cobalt center, making it particularly useful in certain applications .
Biological Activity
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I), with the molecular formula CHCoNaOP, is a coordination compound notable for its unique chemical properties and potential biological applications. This compound is characterized by its yellow to orange crystalline form and is primarily utilized in scientific research, particularly in the fields of chemistry and biology.
The synthesis of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) typically involves the reaction of cyclopentadienyl sodium with tris(dimethylphosphito)cobalt under controlled conditions. This process ensures the formation of the desired product while maintaining purity and consistency. The compound demonstrates various chemical reactivity, including oxidation, reduction, and substitution reactions, which are essential for its application in metalloprotein studies and enzyme mimetics.
The biological activity of Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is largely attributed to its cobalt center, which can interact with various biological ligands. This interaction plays a crucial role in influencing the compound's reactivity and stability in biological systems. The coordination chemistry involved allows for the exploration of its potential as a therapeutic agent, particularly in cancer treatment .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of cobalt complexes, including Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I), against various cancer cell lines. The MTS assay was used to assess cell viability in colorectal, ovarian, and breast cancer cell lines, alongside healthy fibroblasts as a control. Results indicated that these complexes exhibit significant antiproliferative activity, suggesting their potential as anticancer agents .
Case Studies
- Antiproliferative Activity : In vitro tests demonstrated that Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) could inhibit cell proliferation effectively at concentrations ranging from 0.1 to 50 μM across different cancer cell lines. The study compared these results with standard chemotherapeutic agents like cisplatin and doxorubicin .
- In Vivo Toxicity Assessment : An ex ovo chick embryo yolk sac membrane (YSM) assay was conducted to evaluate the compound's toxicity and its ability to modulate angiogenesis—a critical factor in tumor growth and metastasis. The results indicated that the complex was nontoxic in vivo, supporting its potential for further development as an anticancer therapeutic .
Summary of Findings
Study Focus | Findings |
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Cytotoxicity | Significant antiproliferative activity against colorectal, ovarian, and breast cancer cells |
In Vivo Toxicity | Nontoxic in ex ovo assays; potential for modulating angiogenesis |
Mechanism of Action | Interaction with biological ligands via cobalt coordination chemistry |
Properties
IUPAC Name |
sodium;cobalt(3+);cyclopenta-1,3-diene;dimethyl phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C2H6O3P.Co.Na/c1-2-4-5-3-1;3*1-4-6(3)5-2;;/h1-5H;3*1-2H3;;/q4*-1;+3;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZDLTWVDOVBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP([O-])OC.COP([O-])OC.COP([O-])OC.[CH-]1C=CC=C1.[Na+].[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23CoNaO9P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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